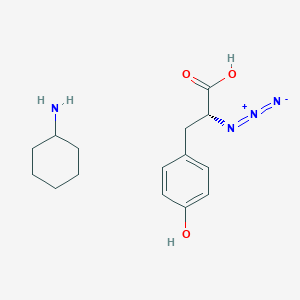
Arochlor 6040
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Arochlor 6040 is a type of polychlorinated biphenyl (PCB), a class of chemical compounds in which 2–10 chlorine atoms are attached to the biphenyl molecule . PCBs are highly carcinogenic and were once widely used in industrial and consumer products . The production of PCBs was banned in the United States in 1976 and internationally in 2001 due to their environmental toxicity .
Synthesis Analysis
PCBs, including Arochlor 6040, were originally produced by the Swan Chemical Company in 1929, which was subsequently purchased by Monsanto Industrial Chemicals . The production of PCBs declined drastically since the 1960s when a host of problems were identified .Molecular Structure Analysis
PCBs are organochlorine compounds with the formula C12H10−xClx . The congeners have different physical and chemical properties . The benzene rings of non-ortho substituted PCBs, as well as mono-ortho substituted PCBs, may assume a planar configuration and are referred to as planar or coplanar congeners .Chemical Reactions Analysis
PCBs undergo xenobiotic biotransformation, a mechanism used to make lipophilic toxins more polar and more easily excreted from the body . The biotransformation is dependent on the number of chlorine atoms present, along with their position on the rings .Physical And Chemical Properties Analysis
PCBs are very stable, non-polar compounds that do not easily degrade in the environment . They are also insoluble in water, which means that they primarily accumulate in the organic fraction of the soil or organisms .Wirkmechanismus
Safety and Hazards
Eigenschaften
| { "Design of the Synthesis Pathway": "Arochlor 6040 can be synthesized by the condensation of chlorobenzene and chlorinated diphenyls in the presence of a catalyst.", "Starting Materials": [ "Chlorobenzene", "Chlorinated diphenyls", "Catalyst" ], "Reaction": [ "Add chlorobenzene and chlorinated diphenyls to a reaction vessel", "Add catalyst to the reaction mixture", "Heat the reaction mixture to a temperature of 200-250°C", "Maintain the temperature for several hours", "Cool the reaction mixture and extract the product using a suitable solvent", "Purify the product by distillation or recrystallization" ] } | |
CAS-Nummer |
8068-50-6 |
Produktname |
Arochlor 6040 |
Molekularformel |
UVCB |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







